molecular formula C25H30N4O3S B14115550 N-benzyl-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

N-benzyl-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

Cat. No.: B14115550
M. Wt: 466.6 g/mol
InChI Key: REQBTKHJMXLHGB-UHFFFAOYSA-N
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Description

N-benzyl-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a morpholine ring, a quinazoline core, and a hexanamide chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide typically involves multiple steps. The process begins with the preparation of the quinazoline core, followed by the introduction of the morpholine ring and the hexanamide chain. Common reagents used in these reactions include benzyl chloride, morpholine, and hexanoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-benzyl-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide
  • N-benzyl-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide

Uniqueness

N-benzyl-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is unique due to its specific structural features, such as the combination of a morpholine ring, a quinazoline core, and a hexanamide chain. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H30N4O3S

Molecular Weight

466.6 g/mol

IUPAC Name

N-benzyl-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C25H30N4O3S/c30-23(26-18-19-7-3-1-4-8-19)9-5-2-6-12-29-24(31)21-17-20(28-13-15-32-16-14-28)10-11-22(21)27-25(29)33/h1,3-4,7-8,10-11,17H,2,5-6,9,12-16,18H2,(H,26,30)(H,27,33)

InChI Key

REQBTKHJMXLHGB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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